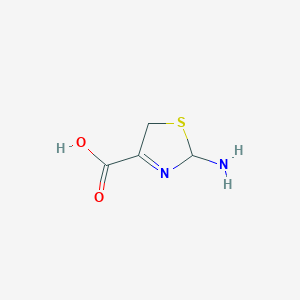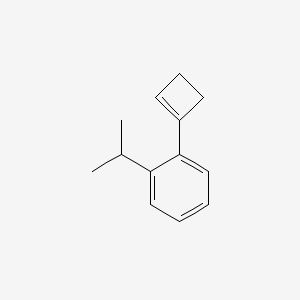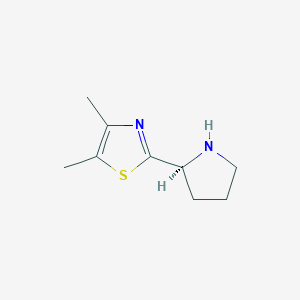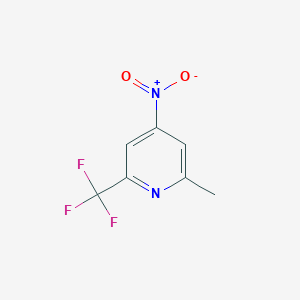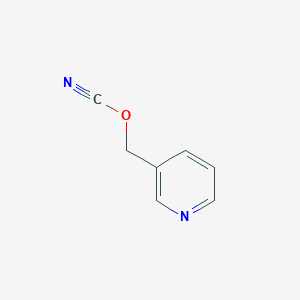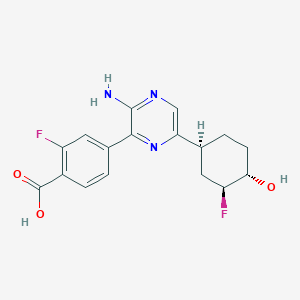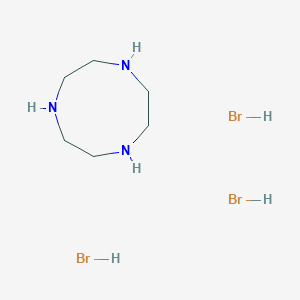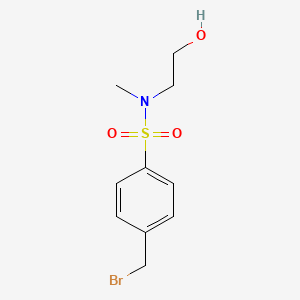
4-(bromomethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(bromomethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a bromomethyl group attached to a benzene ring, which is further substituted with a sulfonamide group containing N-(2-hydroxyethyl) and N-methyl substituents
Métodos De Preparación
The synthesis of 4-(bromomethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide typically involves the bromination of a suitable precursor, followed by sulfonamide formation. One common synthetic route includes the following steps:
Bromination: The starting material, such as toluene, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromomethyl group.
Sulfonamide Formation: The brominated intermediate is then reacted with N-methyl-2-hydroxyethylamine in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Análisis De Reacciones Químicas
4-(bromomethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N, C-S, or C-O bonds.
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LAH).
Common reagents and conditions used in these reactions include:
Nucleophilic Substitution: Nucleophiles (e.g., amines), solvents (e.g., ethanol), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water or acetone).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).
Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-(bromomethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s sulfonamide group is a key pharmacophore in many drugs, making it useful for developing new therapeutic agents.
Materials Science: It can be used in the preparation of functional materials, such as polymers and surfactants, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 4-(bromomethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules, leading to covalent modifications.
Comparación Con Compuestos Similares
4-(bromomethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide can be compared with other sulfonamide compounds, such as:
4-(chloromethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide: Similar structure but with a chloromethyl group instead of a bromomethyl group.
4-(bromomethyl)-N-(2-hydroxyethyl)-N-ethylbenzenesulfonamide: Similar structure but with an ethyl group instead of a methyl group on the sulfonamide nitrogen.
Propiedades
Fórmula molecular |
C10H14BrNO3S |
|---|---|
Peso molecular |
308.19 g/mol |
Nombre IUPAC |
4-(bromomethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H14BrNO3S/c1-12(6-7-13)16(14,15)10-4-2-9(8-11)3-5-10/h2-5,13H,6-8H2,1H3 |
Clave InChI |
PLHTVPYSCGEIRJ-UHFFFAOYSA-N |
SMILES canónico |
CN(CCO)S(=O)(=O)C1=CC=C(C=C1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


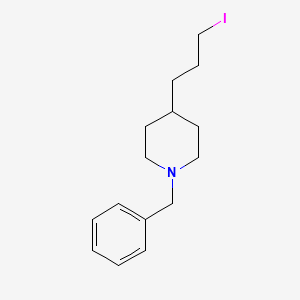
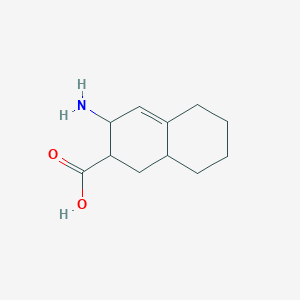
![(R)-1-bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethane](/img/structure/B13969978.png)
